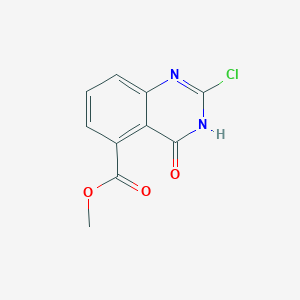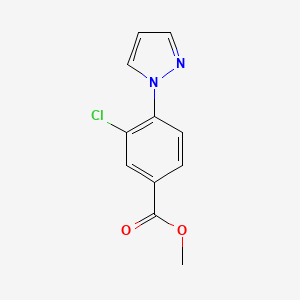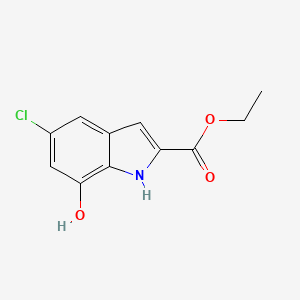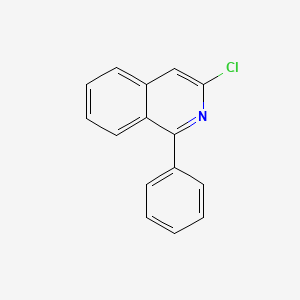
1-(Benzyloxy)-4-(cyclopropylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-(cyclopropylmethyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene typically involves the reaction of benzyl alcohol with 4-(cyclopropylmethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-4-(cyclopropylmethyl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form cyclopropylmethylbenzene.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclopropylmethylbenzene.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-(cyclopropylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropylmethyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-4-methylbenzene: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-(Benzyloxy)-4-(ethyl)benzene: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
1-(Benzyloxy)-4-(propyl)benzene: Similar structure but with a propyl group instead of a cyclopropylmethyl group.
Uniqueness
1-(Benzyloxy)-4-(cyclopropylmethyl)benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C17H18O |
|---|---|
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18O/c1-2-4-16(5-3-1)13-18-17-10-8-15(9-11-17)12-14-6-7-14/h1-5,8-11,14H,6-7,12-13H2 |
Clé InChI |
ANPJWOCHLYWWSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)








![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)


